molecular formula C18H11Cl2F3N4O4S B4299860 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

Cat. No.: B4299860
M. Wt: 507.3 g/mol
InChI Key: CHDORRFICGCAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a trifluoromethyl-substituted pyrimidine ring, and a sulfamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE typically involves multiple steps, including esterification, oxidation, nucleophilic substitution, and coupling reactions. For instance, the preparation might start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution and coupling reactions with appropriate reagents lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being crucial for optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE stands out due to its trifluoromethyl-substituted pyrimidine ring and sulfamate moiety, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,5-dichlorophenyl) N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O4S/c19-11-6-7-12(20)14(8-11)31-32(29,30)27-17(28)26-16-24-13(10-4-2-1-3-5-10)9-15(25-16)18(21,22)23/h1-9H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDORRFICGCAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE
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2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE

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